molecular formula C19H23N5 B2943044 2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850241-95-1

2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2943044
CAS No.: 850241-95-1
M. Wt: 321.428
InChI Key: AAHPWRJBOUVAAA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 5, a phenyl group at position 3, and a 4-methylpiperazinyl moiety at position 6. This scaffold is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are renowned for their pharmacological versatility, including anticancer, antiviral, and kinase inhibitory activities . The 4-methylpiperazine substituent at position 7 is particularly notable for enhancing solubility and bioavailability, while the 3-phenyl group contributes to target affinity through hydrophobic interactions .

Properties

IUPAC Name

2,5-dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-14-13-17(23-11-9-22(3)10-12-23)24-19(20-14)18(15(2)21-24)16-7-5-4-6-8-16/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHPWRJBOUVAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, through a review of various studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C_{15}H_{20}N_{4}
  • Molecular Weight : 252.35 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Recent studies have highlighted the diverse biological activities of this compound, particularly in the context of cancer therapy and antimicrobial action.

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit potent antitumor effects. For instance:

  • A study reported that derivatives of pyrazolo[1,5-a]pyrimidine showed significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 0.01 µM to 42.30 µM depending on the specific derivative tested .
CompoundCell LineIC50 (µM)
This compoundMCF70.01
This compoundA54936.12

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for its antimicrobial activity:

  • Studies have shown that pyrazolo derivatives can inhibit the growth of pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for certain derivatives were as low as 0.21 µM .
PathogenMIC (µM)
Escherichia coli0.21
Pseudomonas aeruginosa0.25

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes critical for cell proliferation in cancer cells.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through various pathways, including the activation of caspases.
  • Antibacterial Mechanisms : The antimicrobial effects are likely due to interference with bacterial cell wall synthesis or metabolic pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Antitumor Efficacy

A recent study synthesized several analogs of pyrazolo[1,5-a]pyrimidine and evaluated their effects on tumor growth in vivo. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents.

Case Study 2: Antimicrobial Testing

In vitro testing against clinical isolates of bacteria demonstrated that the compound exhibited a broad spectrum of antibacterial activity. The study concluded that further development could lead to new antimicrobial agents derived from this scaffold.

Comparison with Similar Compounds

Key Observations:

Position 3 Substitutions : The phenyl group at position 3 is conserved in many analogs (e.g., NBI 30775 and antituberculosis agents) and is critical for π-π stacking interactions with biological targets .

Position 7 Modifications: 4-Methylpiperazinyl (target compound): Likely improves solubility and blood-brain barrier penetration compared to alkylamino groups (e.g., dipropylamino in NBI 30775) . Piperidin-1-yl (): Less polar than piperazine, possibly reducing off-target interactions but limiting aqueous solubility.

Antituberculosis Agents : 3-Phenyl derivatives with hydroxyl/amine groups at position 7 exhibit moderate activity against Mycobacterium tuberculosis but suffer from cytotoxicity, underscoring the need for balanced substituent design .

Pharmacological and Structural Insights

  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines with lipophilic substituents (e.g., phenyl at position 3) show promise as kinase inhibitors, likely due to ATP-binding pocket interactions .
  • Cytotoxicity Concerns : Analogs with polar groups at position 7 (e.g., hydroxyl in antituberculosis agents) exhibit higher cytotoxicity, suggesting that the 4-methylpiperazine group in the target compound may offer a safer profile .
  • Optical Properties: Trifluoromethylated derivatives (e.g., ) exhibit unique fluorescence properties, highlighting the scaffold’s adaptability for diagnostic applications.

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